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Cat. No.: B13361455 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Prodigiosin is a secondary metabolite, a natural red pigment characterized by a

unique tripyrrole ring structure, produced by various bacteria, most notably Serratia

marcescens.[1][2] This family of compounds has garnered significant interest due to its wide

range of biological activities, including anticancer, immunosuppressive, and antimicrobial

properties.[1][2] For therapeutic and research applications, obtaining high-purity prodigiosin is

essential. The hydrochloride salt form is often preferred as extraction with acidified solvents

converts the pigment to a more stable form.[3] High-Performance Liquid Chromatography

(HPLC) is a robust and widely used technique for the purification of prodigiosin from crude

bacterial extracts. This document provides a detailed protocol for the extraction and HPLC-

based purification of prodigiosin hydrochloride.

Principle of HPLC Purification The purification of prodigiosin is typically achieved using reverse-

phase HPLC (RP-HPLC). In this method, the stationary phase (e.g., a C18 column) is nonpolar,

while the mobile phase is a more polar solvent mixture, often consisting of methanol or

acetonitrile and water. Prodigiosin, being a relatively nonpolar molecule, adsorbs to the C18

stationary phase. By gradually increasing the proportion of the organic solvent in the mobile

phase (gradient elution) or using a fixed composition (isocratic elution), the affinity of

prodigiosin for the stationary phase is reduced, allowing it to elute from the column. Its distinct

red color allows for easy visual tracking and detection at its maximum absorbance wavelength

of approximately 535 nm in an acidic environment.[1][4][5][6]
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Experimental Protocols
Protocol 1: Bacterial Culture and Prodigiosin Production
This protocol describes the cultivation of Serratia marcescens for the production of prodigiosin.

Materials:

Serratia marcescens strain (e.g., ATCC 13880)

Luria-Bertani (LB) agar and broth or Peptone Glycerol Broth

Incubator shaker

Sterile flasks and petri dishes

Method:

Prepare a seed culture by inoculating a single colony of Serratia marcescens into 50 mL of

sterile LB broth.

Incubate the seed culture at 28°C with shaking at 180-200 rpm for 24 hours.[7]

Inoculate a larger production culture (e.g., 1 L of LB or Peptone Glycerol Broth) with 2% (v/v)

of the seed culture.

Incubate the production culture at 28°C for 48-72 hours with agitation.[7][8] Optimal pigment

production is often observed when the culture turns an intense red.

Protocol 2: Extraction of Crude Prodigiosin
Hydrochloride
This protocol details the extraction of the pigment from the bacterial cells. The use of acidified

methanol ensures the conversion of prodigiosin to its hydrochloride salt.

Materials:

Bacterial culture from Protocol 1

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.mdpi.com/2311-5637/10/2/85
https://www.mdpi.com/2311-5637/10/2/85
https://pmc.ncbi.nlm.nih.gov/articles/PMC7347734/
https://www.benchchem.com/product/b13361455?utm_src=pdf-body
https://www.benchchem.com/product/b13361455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13361455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidified methanol (e.g., 4 mL of 1 N HCl in 96 mL of methanol).[3]

Centrifuge and appropriate centrifuge tubes

Rotary evaporator or dry bath

Method:

Harvest the bacterial cells from the production culture by centrifugation at 7,500-8,000 g for

15-30 minutes at 4°C.[3][9]

Discard the supernatant and collect the red cell pellet.

Resuspend the cell pellet in acidified methanol. Vortex vigorously for 5 minutes to ensure

complete lysis of the cells and extraction of the pigment.[3]

Centrifuge the mixture again at 7,500 rpm for 15 minutes to pellet the cell debris.[3]

Carefully collect the red supernatant, which contains the crude prodigiosin hydrochloride
extract.

Evaporate the methanol from the supernatant using a rotary evaporator or a dry bath at a

temperature below 60°C to yield a crude pigment powder.[9][10]

Store the crude extract at 4°C in the dark until further purification.[11]

Protocol 3: HPLC Purification
This protocol describes the purification of the crude extract using a preparative or semi-

preparative RP-HPLC system.

Materials:

Crude prodigiosin extract from Protocol 2

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

C18 HPLC column (preparative or semi-preparative)
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HPLC-grade methanol, acetonitrile, and water

HPLC-grade acetic acid or hydrochloric acid

Syringe filters (0.22 or 0.45 µm)

Method:

Sample Preparation: Dissolve the dried crude prodigiosin extract in the initial mobile phase

solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[4] Filter the

solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC System Setup:

Equilibrate the C18 column with the initial mobile phase composition for at least 30

minutes or until a stable baseline is achieved.

Set the detector wavelength to 535 nm, the characteristic maximum absorbance for

protonated prodigiosin.[4][6]

Injection and Elution: Inject the filtered sample onto the column. Elute the sample using

either an isocratic or gradient mobile phase as detailed in the tables below.

Fraction Collection: Collect the fractions corresponding to the major peak that elutes with the

characteristic red color. The retention time will vary depending on the exact conditions used

(see Table 2).

Purity Confirmation: Re-inject a small aliquot of the collected fraction into the HPLC under

the same conditions to confirm its purity, which should appear as a single, sharp peak. Purity

levels of 95% or higher are commonly achieved.[3][6]

Protocol 4: Post-Purification Processing
Method:

Combine the pure fractions collected from the HPLC.

Remove the organic solvent using a rotary evaporator.
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To obtain the final purified prodigiosin hydrochloride as a solid powder, freeze-dry

(lyophilize) the remaining aqueous solution.

Store the final product at -20°C, protected from light, to prevent degradation.

Data Presentation
Table 1: Summary of Solvents for Prodigiosin Extraction

Solvent System Efficacy & Notes Reference

Acidified Methanol

Widely used, efficient for cell

lysis and extraction. Converts

prodigiosin to the stable

hydrochloride form.

[3][9][10][12]

Acetone
High extraction efficiency and

rapid evaporation time.
[11][13]

Ethanol Good solubility for prodigiosin. [1][11]

Chloroform

Effective solvent, but carries

higher toxicity concerns. Used

in further purification steps like

column chromatography.

[1][14][15]

Table 2: Reported HPLC Conditions for Prodigiosin
Purification and Analysis
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Stationar
y Phase
(Column)

Mobile
Phase

Flow Rate
(mL/min)

Detection
(nm)

Retention
Time
(min)

Purity
Achieved

Referenc
e

C18

Methanol/

Water

(70:30, v/v)

0.8 535
Not

Specified
- [4]

Kinetex

C18 (250 x

4.6 mm)

Methanol

and Water
1.0

Not

Specified
2.062 94.84% [3][5]

C18

Acetonitrile

/Water

(60:40, v/v)

0.8 535
Not

Specified
- [16]

Zorbax

Extend

C18

Methanol/0

.1% Acetic

Acid

(65:35, v/v)

1.0 535
Not

Specified
≥98% [17]

C18 - - 535 16.65 95.95% [6]

C18 - - 535 31.6 - [18]

Visualized Workflow and Pathways
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Upstream Processing

Downstream Processing: Extraction

Downstream Processing: Purification

Final Product

1. Bacterial Culture
(Serratia marcescens)

2. Cell Harvesting
(Centrifugation)

3. Crude Extraction
(Acidified Methanol)

4. Debris Removal
(Centrifugation)

5. Solvent Evaporation
(Rotary Evaporator)

6. Sample Preparation
(Dissolve & Filter)

7. HPLC Purification
(C18 Column, 535 nm)

8. Fraction Collection

9. Solvent Removal & Lyophilization

Purified Prodigiosin
Hydrochloride Powder

Click to download full resolution via product page

Caption: Workflow for Prodigiosin Hydrochloride Purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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